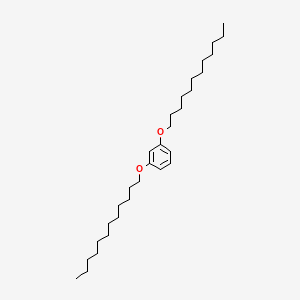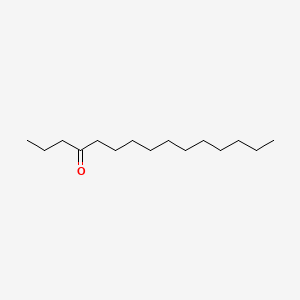![molecular formula C15H22N2O5 B1605063 2-methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-beta-alaninate CAS No. 36339-04-5](/img/structure/B1605063.png)
2-methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, 2-methoxyethyl ester: is a synthetic compound that belongs to the class of beta-amino acids This compound is characterized by the presence of an acetylamino group and a methoxyphenyl group, making it a unique derivative of beta-alanine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, 2-methoxyethyl ester typically involves the reaction of beta-alanine with 5-(acetylamino)-2-methoxyphenyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified with 2-methoxyethanol under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the acetylamino group, converting it to an amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential role in enzyme inhibition and protein modification.
- Studied for its effects on cellular metabolism and signaling pathways.
Medicine:
- Explored for its potential as a drug candidate for various diseases.
- Used in the development of diagnostic tools and assays.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, 2-methoxyethyl ester involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and proteins, altering their activity and function. It may also modulate signaling pathways by affecting the phosphorylation status of key proteins. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in oxidative stress response and cellular metabolism .
Comparison with Similar Compounds
- Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-butyl-, 2-methoxyethyl ester
- Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-, 2-methoxyethyl ester
Comparison:
- Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-butyl-, 2-methoxyethyl ester: This compound has a butyl group instead of a methoxyethyl group, which may affect its solubility and reactivity.
- Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-, 2-methoxyethyl ester: The presence of an ethyl group instead of a methoxyethyl group can influence its biological activity and interaction with molecular targets.
Uniqueness: Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, 2-methoxyethyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyethyl ester group enhances its solubility and stability, making it a valuable compound for various applications .
Properties
CAS No. |
36339-04-5 |
|---|---|
Molecular Formula |
C15H22N2O5 |
Molecular Weight |
310.35 g/mol |
IUPAC Name |
2-methoxyethyl 3-(5-acetamido-2-methoxyanilino)propanoate |
InChI |
InChI=1S/C15H22N2O5/c1-11(18)17-12-4-5-14(21-3)13(10-12)16-7-6-15(19)22-9-8-20-2/h4-5,10,16H,6-9H2,1-3H3,(H,17,18) |
InChI Key |
JCXUJLWOJLTKRV-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NCCC(=O)OCCOC |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NCCC(=O)OCCOC |
Key on ui other cas no. |
36339-04-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



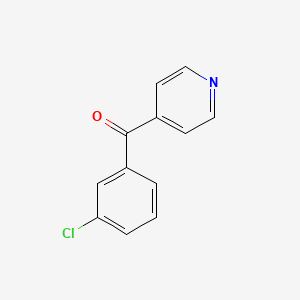
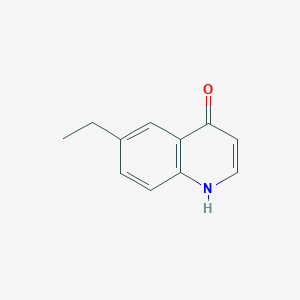
![methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate](/img/structure/B1604985.png)
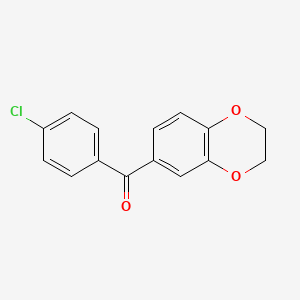

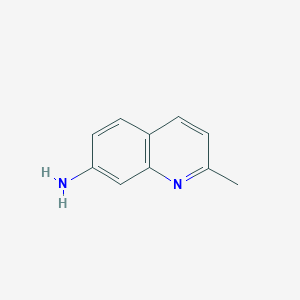
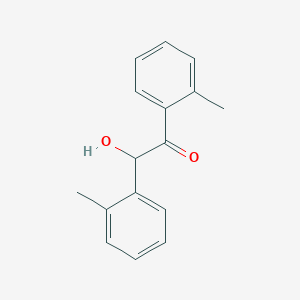
![Benzo[4,5]thieno[2,3-b]quinoxaline](/img/structure/B1604994.png)
![Benzo[d][1,3]dioxole-4-carboxamide](/img/structure/B1604996.png)
